molecular formula C12H18N2O B3009091 2-Amino-N,N-diethyl-3-methylbenzamide CAS No. 926250-76-2

2-Amino-N,N-diethyl-3-methylbenzamide

Cat. No.: B3009091
CAS No.: 926250-76-2
M. Wt: 206.289
InChI Key: RAYYWNXYTQBQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N,N-diethyl-3-methylbenzamide is a chemical compound known for its diverse applications in various fields It is structurally characterized by an amine group attached to a benzamide core, with diethyl and methyl substituents enhancing its chemical properties

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It is also important to consider that complete removal of synthesis solvents from MOFs can be difficult to achieve. This is especially concerning for MOFs intended to be used in applications involving food contact or drug delivery, where residual toxic solvents can pose a health risk to consumers .

Future Directions

The compound has the potential to fill the role of a cheap, readily available, and safer synthesis solvent . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This study gave novel insight into the mechanisms of DEET’s repellency to bed bugs and also provided valuable information for developing new reagents for bed bug control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethylamine in the presence of a coupling agent. The process can be catalyzed by various agents, including copper-based catalysts, to enhance the yield and purity of the product . The reaction conditions often require controlled temperatures and solvent systems to ensure optimal conversion rates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The process is designed to be environmentally friendly, utilizing green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-diethyl-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, and substituted benzamides, depending on the type of reaction and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-N,N-diethyl-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYYWNXYTQBQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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